molecular formula C22H27N3O3 B5137841 3-(2H-1,3-Benzodioxol-5-YL)-1-({1-[(4-methylphenyl)methyl]piperidin-4-YL}methyl)urea

3-(2H-1,3-Benzodioxol-5-YL)-1-({1-[(4-methylphenyl)methyl]piperidin-4-YL}methyl)urea

Cat. No.: B5137841
M. Wt: 381.5 g/mol
InChI Key: KKGFHNOEFJWIMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2H-1,3-Benzodioxol-5-YL)-1-({1-[(4-methylphenyl)methyl]piperidin-4-YL}methyl)urea is a complex organic compound that features a benzodioxole ring, a piperidine ring, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-1,3-Benzodioxol-5-YL)-1-({1-[(4-methylphenyl)methyl]piperidin-4-YL}methyl)urea typically involves multiple steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Piperidine Ring: The piperidine ring can be synthesized via the hydrogenation of pyridine derivatives.

    Coupling of the Benzodioxole and Piperidine Rings: This step involves the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to link the benzodioxole and piperidine rings through a urea linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the cyclization and hydrogenation steps, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the piperidine ring, potentially leading to the formation of secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the urea moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Secondary amines.

    Substitution: Various substituted urea derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-(2H-1,3-Benzodioxol-5-YL)-1-({1-[(4-methylphenyl)methyl]piperidin-4-YL}methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to downstream effects on cellular pathways. For example, it may inhibit the activity of certain enzymes involved in neurotransmitter synthesis, thereby modulating neurological function.

Comparison with Similar Compounds

Similar Compounds

    3-(2H-1,3-Benzodioxol-5-YL)-1-(piperidin-4-YL)urea: Lacks the 4-methylphenylmethyl group, which may affect its binding affinity and specificity.

    3-(2H-1,3-Benzodioxol-5-YL)-1-(benzyl)piperidine: Contains a benzyl group instead of the urea moiety, which may alter its chemical reactivity and biological activity.

    3-(2H-1,3-Benzodioxol-5-YL)-1-(methyl)piperidine: Contains a methyl group instead of the urea moiety, which may affect its pharmacokinetic properties.

Uniqueness

The presence of the 4-methylphenylmethyl group in 3-(2H-1,3-Benzodioxol-5-YL)-1-({1-[(4-methylphenyl)methyl]piperidin-4-YL}methyl)urea distinguishes it from similar compounds, potentially enhancing its binding affinity and specificity for certain molecular targets. This unique structural feature may also influence its pharmacokinetic and pharmacodynamic properties, making it a promising candidate for further research and development.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[[1-[(4-methylphenyl)methyl]piperidin-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3/c1-16-2-4-18(5-3-16)14-25-10-8-17(9-11-25)13-23-22(26)24-19-6-7-20-21(12-19)28-15-27-20/h2-7,12,17H,8-11,13-15H2,1H3,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKGFHNOEFJWIMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCC(CC2)CNC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.